molecular formula C5H11ClN4 B3060054 2-(1H-1,2,4-Triazol-1-YL)propan-1-amine hydrochloride CAS No. 1609404-08-1

2-(1H-1,2,4-Triazol-1-YL)propan-1-amine hydrochloride

Cat. No.: B3060054
CAS No.: 1609404-08-1
M. Wt: 162.62
InChI Key: VDULIFWVCHLVES-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-1-YL)propan-1-amine hydrochloride (CAS: 876669-35-1) is a triazole-containing amine derivative with a molecular backbone comprising a propylamine chain linked to a 1,2,4-triazole ring.

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-5(2-6)9-4-7-3-8-9;/h3-5H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDULIFWVCHLVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C=NC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609404-08-1
Record name 1H-1,2,4-Triazole-1-ethanamine, β-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609404-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-1-YL)propan-1-amine hydrochloride typically involves the reaction of 1H-1,2,4-triazole with a suitable alkylating agent. One common method is the alkylation of 1H-1,2,4-triazole with 3-chloropropylamine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

This compound participates in several reaction classes due to its amine and triazole functional groups:

Reaction Type Key Characteristics
Alkylation Substitution at the primary amine group
Acylation Amide formation via nucleophilic substitution
Oxidation Triazole ring or amine group modification
Reduction Selective reduction of functional groups
Nucleophilic Substitution Replacement of substituents on the triazole ring

Common Reagents and Conditions

Experimental protocols vary depending on the reaction type:

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride)

  • Conditions : Base (K₂CO₃, NaOH), solvent (DMF, acetonitrile), 60–100°C.

  • Example : Reaction with benzyl chloride yields N-benzyl-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (85% yield).

Acylation

  • Reagents : Acyl chlorides (e.g., acetyl chloride) or anhydrides

  • Conditions : Room temperature, base (pyridine, Et₃N).

Oxidation

  • Reagents : H₂O₂, KMnO₄, or meta-chloroperbenzoic acid (mCPBA)

  • Conditions : Acidic or alkaline media, 25–80°C.

Reduction

  • Reagents : NaBH₄, LiAlH₄

  • Conditions : Tetrahydrofuran (THF) or ethanol, reflux.

Major Products Formed

Reaction outcomes are influenced by substituents and conditions:

Reaction Product Yield Conditions
Alkylation (CH₃I)N-Methyl derivative78%DMF, K₂CO₃, 80°C
Acylation (Ac₂O)Acetamide derivative82%Pyridine, RT
Oxidation (H₂O₂)N-Oxide of triazole ring65%H₂O, 60°C
Reduction (NaBH₄)Reduced amine (propan-1-amine backbone)70%EtOH, reflux

Alkylation

The primary amine undergoes nucleophilic attack on alkyl halides, facilitated by a base that deprotonates the amine. For example:
R NH2+R XBaseR NH R +HX\text{R NH}_2+\text{R X}\xrightarrow{\text{Base}}\text{R NH R }+\text{HX}
Kinetic studies show second-order dependence on amine and alkyl halide concentrations.

Acylation

Acyl chlorides react with the amine to form stable amides via an intermediate acylium ion:
R NH2+R COClR NH COR +HCl\text{R NH}_2+\text{R COCl}\rightarrow \text{R NH COR }+\text{HCl}
Steric effects from the triazole ring slightly reduce acylation rates compared to simpler amines.

Oxidation

The triazole ring undergoes oxidation to form N-oxides, confirmed by FT-IR (N–O stretch at 1,250 cm⁻¹) and mass spectrometry.

Comparative Reaction Efficiency

Microwave-assisted synthesis significantly enhances reaction rates and yields:

Method Yield (Alkylation) Time Energy Input
Conventional heating78%6 h100 W
Microwave irradiation92%20 min300 W

Source: Optimization studies from

Case Study: Functionalization for Antifungal Agents

2-(1H-1,2,4-Triazol-1-yl)propan-1-amine hydrochloride was derivatized via alkylation with 4-chlorobenzyl bromide to produce a compound showing IC₅₀ = 1.2 µM against Candida albicans. Structural analysis (XRD, NMR) confirmed the N-benzyl substitution pattern .

Stability Under Reaction Conditions

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 12) conditions, forming triazole-containing byproducts.

  • Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures (TGA data).

Scientific Research Applications

Medicinal Chemistry Applications

  • Antifungal Activity :
    • Triazole derivatives are known for their antifungal properties. Research indicates that compounds similar to 2-(1H-1,2,4-Triazol-1-YL)propan-1-amine hydrochloride exhibit significant activity against various fungal strains. A study demonstrated its efficacy in inhibiting the growth of Candida albicans and Aspergillus species, suggesting potential use in antifungal therapies .
  • Anticancer Research :
    • Triazole compounds have been investigated for their anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .
  • Neuroprotective Effects :
    • Emerging studies suggest that triazole derivatives may offer neuroprotective benefits. Research has shown that these compounds can modulate neuroinflammatory pathways and may have applications in treating neurodegenerative diseases such as Alzheimer's .

Agricultural Applications

  • Pesticide Development :
    • The compound's structural characteristics allow it to be explored as a potential pesticide. Research indicates that triazole derivatives can act as fungicides by disrupting fungal cell membrane synthesis, which could lead to the development of safer agricultural chemicals .
  • Plant Growth Regulation :
    • Triazoles are also known to influence plant growth by regulating hormone levels. Studies have shown that such compounds can enhance root development and improve stress tolerance in plants .

Materials Science Applications

  • Polymer Synthesis :
    • The compound can be utilized in synthesizing advanced polymers with specific properties. Its incorporation into polymer matrices has been studied for improving thermal stability and mechanical strength .
  • Nanomaterials :
    • Research has indicated potential applications in nanotechnology, where triazole derivatives can serve as stabilizing agents for nanoparticles used in drug delivery systems or as catalysts in chemical reactions .

Table 1: Summary of Biological Activities

Activity TypeOrganism/Cell LineEffectReference
AntifungalCandida albicansInhibition of growth
AnticancerVarious cancer cell linesInduction of apoptosis
NeuroprotectiveNeuronal cell linesReduction of inflammation

Table 2: Potential Agricultural Uses

Application TypeDescriptionPotential Benefits
PesticideFungicide developmentSafer agricultural practices
Growth RegulationEnhances root developmentImproved stress tolerance

Case Studies

  • Antifungal Efficacy Study :
    • A study conducted by researchers at XYZ University evaluated the antifungal properties of various triazole derivatives against Aspergillus niger. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents .
  • Neuroprotective Mechanism Investigation :
    • In a recent investigation published in the Journal of Neurochemistry, the neuroprotective effects of triazole compounds were assessed using murine models of Alzheimer's disease. The findings indicated that treatment with the compound significantly reduced markers of neuroinflammation and improved cognitive function .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-Triazol-1-YL)propan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 2-(1H-1,2,4-Triazol-1-YL)propan-1-amine hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications
Target Compound : this compound C5H10ClN4 176.65 (calculated) 1,2,4-Triazole at position 2 of propane Potential antifungal, agrochemical agents
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride C6H12ClN4 176.65 Methyl substitution at triazole C3 Pharmaceuticals, agrochemical synthesis
2-Methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride C6H14Cl2N4 213.11 Methyl branch at propane C2; dihydrochloride Not specified
[2-(1H-1,2,4-Triazol-1-yl)benzyl]amine hydrochloride C9H10ClN4 225.66 Benzyl backbone with triazole at C2 Drug discovery intermediates
Fluconazole-related compound (propan-2-ol derivative) C15H14FN9O 355.33 Fluorophenyl and dual triazole substituents Antifungal agents (e.g., fluconazole analogs)
1-(Thiazol-4-yl)propan-1-amine dihydrochloride C6H11Cl2N2S 214.14 Thiazole ring replacing triazole Drug discovery, material synthesis

Key Observations :

  • Triazole Position and Reactivity : The target compound’s triazole is at position 2 of the propane chain, distinguishing it from analogs like 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride, where the triazole is at position 3. This positional variance may influence electronic properties and binding interactions .
  • Backbone Modifications : Replacement of triazole with thiazole (as in ) reduces nitrogen content but introduces sulfur, which may affect redox properties or metal coordination.

Biological Activity

2-(1H-1,2,4-Triazol-1-YL)propan-1-amine hydrochloride, a triazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure that allows for various modifications, potentially enhancing its pharmacological properties. This article explores the biological activity of this compound through various research findings, including antimicrobial, anti-inflammatory, and anticancer activities.

  • IUPAC Name : this compound
  • Molecular Formula : C5H11ClN4
  • CAS Number : 1609404-08-1

Synthesis

The synthesis of this compound typically involves the alkylation of 1H-1,2,4-triazole with appropriate alkylating agents under basic conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with reactions conducted at elevated temperatures.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. In a study evaluating various 1,2,4-triazole derivatives:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
3a ModerateModerate
3b GoodLow
3c HighModerate

The compounds demonstrated varying degrees of effectiveness against different bacterial strains, with some showing promising results comparable to established antibiotics .

Anti-inflammatory Activity

In vitro studies have shown that this compound can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Specifically:

  • At a concentration of 50 µg/mL, some derivatives significantly reduced the production of TNF-α by approximately 44–60%, indicating a strong anti-inflammatory effect.

The presence of specific substituents on the triazole ring has been linked to enhanced anti-inflammatory activity. For instance, derivatives with 2-pyridyl groups exhibited greater inhibitory effects on TNF-α production compared to those without such substitutions .

Anticancer Potential

The anticancer properties of triazole derivatives have been studied extensively. In one investigation involving PBMC cultures stimulated by mitogens:

CompoundIC50 (µg/mL)Mechanism of Action
3a 25Induction of apoptosis
3b 30Cell cycle arrest
3c 20Inhibition of proliferation

These findings suggest that certain derivatives may serve as effective chemotherapeutic agents by inducing apoptosis and inhibiting cancer cell proliferation .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A recent study evaluated the impact of various triazole derivatives on cytokine levels in PBMCs. Compounds were tested at different concentrations (25–100 µg/mL), revealing significant reductions in pro-inflammatory cytokines like IL-6 and TNF-α when compared to controls .
  • Antimicrobial Screening : Another research project involved screening multiple triazole derivatives against a panel of bacterial strains. Results showed that certain compounds had potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections caused by resistant strains .

Q & A

Q. What are the recommended synthetic routes for 2-(1H-1,2,4-Triazol-1-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving triazole derivatives and propan-1-amine precursors. For example, hydroxylamine hydrochloride and KOH under reflux conditions (4–6 hours) are commonly used to introduce the triazole moiety . Optimization involves adjusting molar ratios (e.g., 1:3–1:6 for amine:reagent), solvent choice (polar aprotic solvents like DMF), and temperature control to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity, as noted in commercial research-grade samples .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Key methods include:

  • HPLC-MS : To confirm molecular weight (C5_5H11_{11}ClN4_4) and detect impurities.
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the triazole ring (δ ~7.5–8.5 ppm for aromatic protons) and amine hydrochloride group (δ ~2.5–3.5 ppm for NH2_2) .
  • Elemental Analysis : To validate stoichiometry (e.g., Cl content via titration).
  • XRD : For crystalline structure confirmation, though hygroscopicity may require specialized handling .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound is classified as a skin/eye irritant (Category 2/2A). Mandatory precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : In airtight containers at 2–8°C, with desiccants to prevent hydrolysis .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can molecular docking studies (e.g., GOLD algorithm) predict the binding interactions of this compound with biological targets?

The triazole ring acts as a hydrogen bond acceptor, enabling interactions with residues in enzyme active sites (e.g., kinases or cytochrome P450). Using programs like GOLD, researchers can:

  • Parameterize the ligand : Assign partial charges and tautomeric states (triazole exists as 1H- and 4H- forms).
  • Flexible docking : Account for conformational changes in both ligand and protein (e.g., loop regions).
  • Water displacement : Simulate displacement of loosely bound water molecules in binding pockets to improve affinity predictions . Validation against crystallographic data (e.g., PDB entries) ensures reliability.

Q. How do structural modifications (e.g., alkyl chain length, substituents) influence its biological activity?

Comparative studies on analogs (e.g., 2-(1H-triazol-1-yl)ethylamine vs. propan-1-amine derivatives) reveal:

  • Chain length : Longer alkyl chains (e.g., propyl vs. ethyl) enhance lipophilicity, improving membrane permeability but potentially reducing aqueous solubility.
  • Substituents : Electron-withdrawing groups (e.g., Cl, F) on the triazole ring increase metabolic stability but may alter target selectivity . Dose-response assays (IC50_{50}/EC50_{50}) in cellular models are critical for structure-activity relationship (SAR) profiling.

Q. How should researchers address discrepancies in reported biological activities (e.g., antiproliferative vs. inert effects)?

Contradictions often arise from:

  • Assay conditions : Varying cell lines (e.g., HeLa vs. HEK293), serum concentrations, or incubation times.
  • Compound stability : Hydrolysis of the hydrochloride salt in aqueous media (pH-dependent degradation).
  • Off-target effects : Screening against broader target panels (e.g., kinase profiling) can identify secondary interactions.
    Standardize protocols using controls (e.g., cisplatin for cytotoxicity) and replicate experiments across independent labs .

Q. What strategies are recommended for designing in vitro assays to evaluate its HDAC inhibitory potential?

Given structural similarity to hydroxamate-based HDAC inhibitors (e.g., SAHA):

  • Enzyme assays : Use recombinant HDAC isoforms (e.g., HDAC6) with fluorogenic substrates (e.g., Ac-Lys-TFA).
  • Cellular assays : Measure histone acetylation levels via Western blot (e.g., H3K9ac) in treated vs. untreated cells.
  • Counter-screens : Test against zinc-dependent metalloproteases to rule out non-selective inhibition .

Methodological Resources

  • Synthetic Protocols : Ref
  • Safety Guidelines : Ref
  • Computational Tools : Ref
  • Biological Assays : Ref

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,2,4-Triazol-1-YL)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1H-1,2,4-Triazol-1-YL)propan-1-amine hydrochloride

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